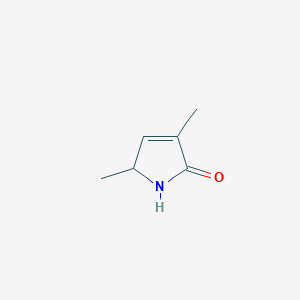![molecular formula C15H16ClNO3 B14666127 Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro- CAS No. 41340-22-1](/img/structure/B14666127.png)
Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro- is a heterocyclic compound that belongs to the class of pyranoindoles. These compounds are known for their diverse biological activities and are found in various natural products and synthetic pharmaceuticals. The pyranoindole framework is significant due to its presence in biologically active natural products and therapeutic agents .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro- typically involves the reaction of substituted tryptophols with keto esters. For example, the reaction of 7-ethyltryptophol with ethyl propionylacetate followed by alkaline hydrolysis can yield the desired compound . This process involves several steps, including condensation and cyclization reactions under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalytic methodologies and green chemistry principles to ensure high yield and minimal environmental impact .
化学反応の分析
Types of Reactions: Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products: The major products formed from these reactions include various substituted pyranoindoles and their derivatives, which can exhibit different biological activities .
科学的研究の応用
Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It has been investigated for its anti-inflammatory, analgesic, and antidepressant properties.
Industry: The compound is used in the development of pharmaceuticals and other bioactive molecules.
作用機序
The mechanism of action of pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
類似化合物との比較
Etodolac: A well-known anti-inflammatory agent that shares a similar pyranoindole structure.
Talathermophilins, Notoamides, Norgeamides, Carneamides, Versicamides: Naturally occurring pyranoindoles with various biological activities.
Uniqueness: Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro- is unique due to its specific substitution pattern and the resulting biological activities. Its chloro and ethyl substituents contribute to its distinct chemical properties and potential therapeutic applications .
特性
CAS番号 |
41340-22-1 |
|---|---|
分子式 |
C15H16ClNO3 |
分子量 |
293.74 g/mol |
IUPAC名 |
2-(8-chloro-1-ethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |
InChI |
InChI=1S/C15H16ClNO3/c1-2-15(8-12(18)19)14-10(6-7-20-15)9-4-3-5-11(16)13(9)17-14/h3-5,17H,2,6-8H2,1H3,(H,18,19) |
InChIキー |
ZBPIBFCWQBOJLY-UHFFFAOYSA-N |
正規SMILES |
CCC1(C2=C(CCO1)C3=C(N2)C(=CC=C3)Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



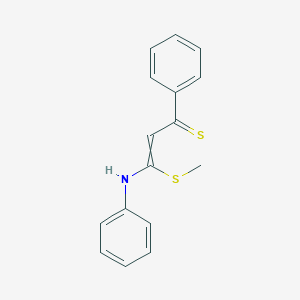


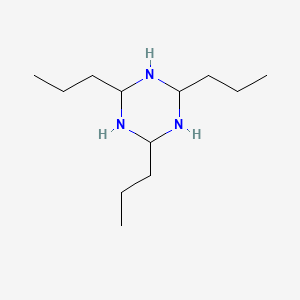
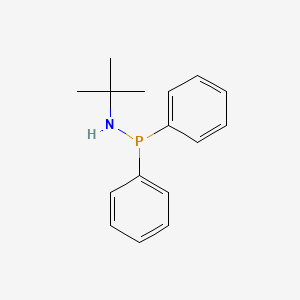
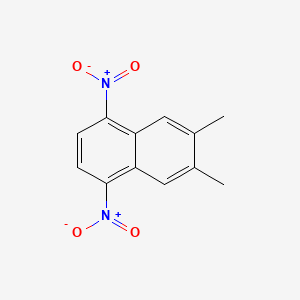
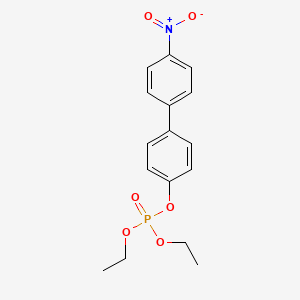
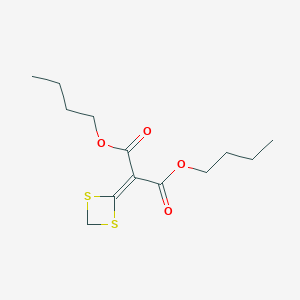
![4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid](/img/structure/B14666107.png)
![5-[4-(Pentyloxy)phenyl]-2-phenylpyrimidine](/img/structure/B14666109.png)
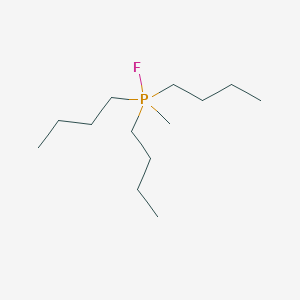
![2,11-Dihydro-1H-benzo[b]fluorene](/img/structure/B14666113.png)
